Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate typically involves the reaction of 5-azaspiro[2.3]hexane-5-carboxylic acid with benzylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines .
Scientific Research Applications
Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.3]hexane derivatives: These compounds share the spirocyclic core structure and have similar chemical properties.
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry, with applications similar to those of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate.
Uniqueness
This compound stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and binding properties . This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
benzyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-11-6-13(11)8-15(9-13)12(16)17-7-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVLHBOVUMCVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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